Dinex

Molluscicide Dinitrophenol Schistosomiasis vector control

This Dinex reference standard is essential for laboratories developing LC-MS/MS or GC-MS multi-residue methods targeting dinitrophenol analytes. Its unique cyclohexyl substitution and LogP of 4.26 produce distinct chromatographic behavior, making it a mandatory discrete calibrant for regulatory compliance testing. In molluscicidal research, Dinex provides a 2.5-fold potency advantage over dinoseb as a historical positive control.

Molecular Formula C12H14N2O5
Molecular Weight 266.25 g/mol
CAS No. 131-89-5
Cat. No. B1670687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDinex
CAS131-89-5
SynonymsDinex;  NSC 403662;  NSC-403662;  NSC403662
Molecular FormulaC12H14N2O5
Molecular Weight266.25 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O
InChIInChI=1S/C12H14N2O5/c15-12-10(8-4-2-1-3-5-8)6-9(13(16)17)7-11(12)14(18)19/h6-8,15H,1-5H2
InChIKeyQJYHUJAGJUHXJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 25 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility5.63e-05 M
2.5-6% in petroleum oils;  sol in benzene, dimethylformamide;  very slightly sol in water
Highly water soluble as alkali salts.
In water, 15 mg/l @ 25 °C
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Dinex (CAS 131-89-5): Technical Baseline and Compound Class for Procurement and Research Evaluation


Dinex (2-cyclohexyl-4,6-dinitrophenol, CAS 131-89-5) is a dinitrophenol-class pesticide historically employed as a non-systemic acaricide, insecticide, and molluscicide [1]. Its primary applications targeted citrus red mites (Panonychus citri), spider mites, aphids, and scale insects on fruit trees, particularly citrus, apples, and pears [2]. The compound functions as an uncoupler of oxidative phosphorylation, disrupting mitochondrial proton gradients to exert its pesticidal effects [2]. As an obsolete active substance no longer approved under EU Regulation 1107/2009 and classified as highly toxic by multiple authoritative bodies, its current relevance lies in analytical reference standards for residue monitoring and in elucidating historical structure-activity relationships within the dinitrophenol chemotype [2][3].

Why In-Class Dinitrophenol Compounds Cannot Simply Substitute for Dinex: Key Differential Dimensions


Within the dinitrophenol acaricide class, compounds share a common mechanism as uncouplers of oxidative phosphorylation yet exhibit pronounced divergence in target organism potency, species selectivity, and phytotoxicity profiles driven by alkyl side-chain structure [1]. The cyclohexyl substituent on Dinex confers distinct physicochemical properties compared to sec-butyl (dinoseb), isopropyl/crotonyl (dinocap), or sec-butyl/crotonyl (binapacryl) analogs, resulting in materially different efficacy thresholds and application windows [2]. Generic substitution without understanding these quantitative performance differentials introduces substantial risk of efficacy failure, unexpected phytotoxic damage to crops, or suboptimal cost-performance ratios in residue monitoring workflows where certified reference standards specific to the exact analyte are required for regulatory compliance .

Dinex Comparative Performance Data: Quantified Differentiation Versus Closest Analogs


Comparative Molluscicidal Potency: Dinex Versus Dinoseb in Snail Mortality

Dinex demonstrates significantly enhanced molluscicidal potency relative to its closest structural analog dinoseb. Direct comparative evaluation against the snail vector Australorbis glabratus established that Dinex is 2.5 times more potent in killing snails than dinoseb [1]. This potency differential is further evidenced in time-concentration mortality studies, where Dinex achieved 100% mortality at 2.0 ppm (24-hour exposure) and 4.0 ppm (6-hour exposure), whereas the related compound DN-O-TBP required higher concentrations to approach comparable efficacy [2].

Molluscicide Dinitrophenol Schistosomiasis vector control

Structure-Activity Relationship: Cyclohexyl Substituent Confers Enhanced Acaricidal Activity Versus Shorter Alkyl Chains

Systematic SAR studies on dinitrophenol derivatives established that acaricidal activity against Tetranychus telarius (two-spotted spider mite) increases with alkyl side-chain length, peaking in the C₆ to C₈ range [1]. Dinex, bearing a C₆ cyclohexyl substituent, resides at this activity optimum, exhibiting enhanced acaricidal potency relative to shorter-chain C₃ to C₅ analogs and demonstrating comparable or superior performance to linear C₆ to C₈ s-alkyl substituted dinitrophenols [1].

Acaricide Structure-activity relationship Dinitrophenol derivatives

Differential Mammalian Toxicity Profile: Dinex Oral LD₅₀ Values Versus Class Comparators

Dinex exhibits acute oral toxicity values that differ materially from those of structurally related dinitrophenol compounds, a critical consideration for hazard assessment and safe handling protocols. Rat oral LD₅₀ for Dinex is 65 mg/kg, mouse oral LD₅₀ is 50 mg/kg, and guinea pig oral LD₅₀ is 50 mg/kg . Comparative analysis reveals that dinocap (rat oral LD₅₀: 980 mg/kg) demonstrates substantially lower acute toxicity, while DNOC (rat oral LD₅₀: 25-40 mg/kg) exhibits higher toxicity [1]. Dinex is classified as Acute Toxicity Category 3 (toxic if swallowed) under GHS, with additional hazard classifications including H410 (very toxic to aquatic life with long-lasting effects) [2].

Toxicology Acute toxicity Risk assessment

Reduced Phytotoxicity Relative to DNOC: Application Window Differential

Dinex demonstrates reduced phytotoxic potential relative to the parent dinitrophenol compound DNOC (4,6-dinitro-o-cresol), although phytotoxicity concerns persist. Published assessments indicate that Dinex exhibits less crop injury than DNOC; however, application remains restricted to the dormant season spray window to mitigate phytotoxic risk [1]. Recommended dormant season application rates are 0.5% to 1% powder formulations at 5-7 kg per 1000 m² for control of mites, aphids, and scale insect larvae on fruit trees and forest trees [1].

Phytotoxicity Crop safety Dinitrophenol

Distinct Solubility Profile Influencing Formulation and Environmental Fate

Dinex exhibits a characteristic solubility and lipophilicity profile that differs from other dinitrophenol acaricides. The compound is very slightly soluble in water but soluble in benzene and DMF, with solubility in petroleum oils ranging from 2.5% to 6% [1]. Its calculated LogP value of 4.26 indicates substantial lipophilicity, though lower than binapacryl (LogP approximately 5.0) and higher than DNOC (LogP approximately 2.1) . This intermediate lipophilicity profile influences formulation strategy, environmental partitioning behavior, and bioaccumulation potential relative to class comparators .

Solubility LogP Environmental partitioning

Regulatory Status Differentiation: Dinex Versus Currently Approved Alternatives

Dinex is not approved under EU Regulation 1107/2009 and is not listed in the EU pesticide database, reflecting its obsolete regulatory status [1]. In contrast, certain dinitrophenol derivatives such as dinocap maintain restricted approval status in some jurisdictions [2]. This regulatory divergence has direct procurement implications: Dinex is primarily sourced as a certified reference material (CRM) for analytical method validation and residue monitoring in food and environmental samples, whereas approved alternatives may be procured for actual field application in regions where use remains permitted .

Regulatory compliance Pesticide approval Maximum Residue Limit

Primary Procurement and Research Application Scenarios for Dinex Based on Verified Evidence


Analytical Reference Standard for Pesticide Residue Monitoring

Dinex (CAS 131-89-5) is procured as a certified reference material for the development, validation, and quality control of analytical methods detecting dinitrophenol residues in food commodities and environmental matrices . The compound's distinct LogP (4.26) and chromatographic behavior relative to other dinitrophenol analytes necessitates its inclusion as a discrete calibrant in multi-residue LC-MS/MS or GC-MS methods, particularly for laboratories monitoring compliance with historical MRL requirements in imported produce .

Molluscicidal Vector Control Research and Historical Efficacy Benchmarking

Dinex serves as a positive control or historical benchmark in molluscicidal research targeting schistosomiasis vector snails, where its established 2.5-fold potency advantage over dinoseb provides a quantifiable reference point for evaluating novel molluscicide candidates . The time-concentration mortality data (LC₁₀₀ at 2.0 ppm, 24 hr) derived from Australorbis glabratus studies enables calibration of laboratory bioassay systems and comparative efficacy assessments .

Structure-Activity Relationship Studies in Dinitrophenol Acaricide Development

Dinex represents the C₆ cyclohexyl-substituted member within systematic dinitrophenol SAR investigations, occupying the chain-length activity optimum (C₆ to C₈) for acaricidal potency against Tetranychus telarius . Researchers procuring Dinex for mechanistic studies or comparative screening utilize it as a reference compound to contextualize the activity of novel uncoupler-class acaricides or to elucidate the contribution of cyclic versus linear alkyl substitution to target-site interactions.

Environmental Fate and Toxicological Hazard Assessment Studies

Dinex is employed in environmental chemistry and ecotoxicology research investigating the partitioning, persistence, and aquatic toxicity of dinitrophenol compounds . Its LogP of 4.26 and classification as H410 (very toxic to aquatic life with long-lasting effects) make it a relevant model compound for studying the environmental behavior of moderately lipophilic, uncoupler-class pesticides and for validating predictive fate models .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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